N6-Dibenzoyladenosine 2',3'-Dibenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

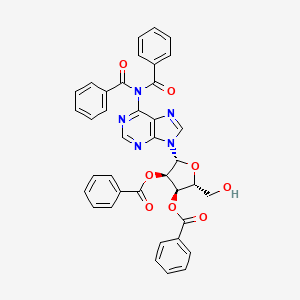

N6-Dibenzoyladenosine 2’,3’-Dibenzoate, also known as DBA, is a synthetic nucleoside analog. It is a white to almost white powder or crystal . The molecular formula is C38H29N5O8 and the molecular weight is 683.68 .

Molecular Structure Analysis

The molecular structure of N6-Dibenzoyladenosine 2’,3’-Dibenzoate is represented by the formula C38H29N5O8 . Unfortunately, detailed information about the molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

N6-Dibenzoyladenosine 2’,3’-Dibenzoate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Convenient Synthesis Methods : N6,3′-O-Dibenzoyladenosine, a related compound to N6-Dibenzoyladenosine 2',3'-Dibenzoate, has been utilized in the synthesis of trimeric adenylyl-(2′–5′)-adenylyl-(2′–5′)-adenosine, highlighting its role in facilitating complex organic syntheses (Takaku & Ueda, 1983).

- Structural Clarification : Research has clarified the structural aspects of dibenzoyladenine riboside and its analogues, emphasizing the importance of understanding the structural variations of N6-Dibenzoyladenosine 2',3'-Dibenzoate and its derivatives for scientific applications (Anzai & Matsui, 1973).

Biological Applications

- Enzyme Inhibition Studies : N6,N6-Dibenzoyl-2',3'-O-isopropylideneadenosine has been used in the creation of novel enzyme inhibitors, suggesting its potential utility in biochemical research and drug discovery (Vrudhula et al., 1989).

- Antiprotozoal Activities : 2,N6-disubstituted adenosine analogs, which are structurally related to N6-Dibenzoyladenosine 2',3'-Dibenzoate, have shown significant antiprotozoal activities, indicating the potential of such compounds in the treatment of protozoal infections (Rodenko et al., 2007).

Receptor Research

- Receptor Binding Studies : Studies involving N6-substituted adenosine receptor agonists, akin to N6-Dibenzoyladenosine 2',3'-Dibenzoate, have provided insights into receptor binding and pharmacological activity, which are crucial for drug development and understanding cellular signaling mechanisms (Kim et al., 1994).

Cytokinin Research

- Cytokinin Effects in Tissue Culture : Analogous compounds to N6-Dibenzoyladenosine 2',3'-Dibenzoate, such as N6-benzyladenine, have been explored for their effects in tissue culture, suggesting a role in plant biology and agricultural research (Werbrouck et al., 2008).

Chemical Processing

- Selective Chemical Reactions : The selective debenzoxylation of N6,2′,3′,5′-tetrabenzoyladenosine demonstrates the chemical reactivity of compounds structurally related to N6-Dibenzoyladenosine 2',3'-Dibenzoate, important for chemical synthesis and material science (Ishido et al., 1977).

Safety And Hazards

While specific safety and hazard information for N6-Dibenzoyladenosine 2’,3’-Dibenzoate is not provided in the search results, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2/t28-,30-,31-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYQOUZNLMTKQG-RLRJIRQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H29N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Dibenzoyladenosine 2',3'-Dibenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

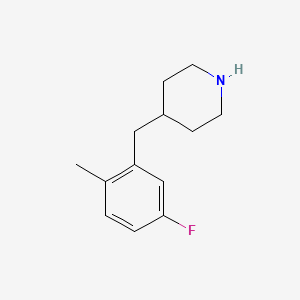

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)